molecular formula C6H8F2N2 B13014296 (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile

Katalognummer: B13014296
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: BZBBCVQRGCAWBT-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and nitrile functional groups, along with two fluorine atoms on the cyclopentane ring, makes it an interesting subject for research and application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired enantiomeric purity. For instance, the preparation might involve the use of Grignard reagents or organolithium compounds to introduce the amino and nitrile groups onto the cyclopentane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oximes, while reduction of the nitrile group would produce primary amines .

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The fluorine atoms can also affect the compound’s lipophilicity and stability, enhancing its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is unique due to the presence of both amino and nitrile groups on a cyclopentane ring with two fluorine atoms. This combination of functional groups and stereochemistry provides distinct chemical reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C6H8F2N2

Molekulargewicht

146.14 g/mol

IUPAC-Name

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile

InChI

InChI=1S/C6H8F2N2/c7-6(8)1-4(3-9)5(10)2-6/h4-5H,1-2,10H2/t4-,5-/m0/s1

InChI-Schlüssel

BZBBCVQRGCAWBT-WHFBIAKZSA-N

Isomerische SMILES

C1[C@H]([C@H](CC1(F)F)N)C#N

Kanonische SMILES

C1C(C(CC1(F)F)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.